N-cyclohexylsulfonyl-4-methoxybenzamide
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Overview
Description
N-cyclohexylsulfonyl-4-methoxybenzamide is an organic compound with the molecular formula C14H19NO2 It is a benzamide derivative that features a cyclohexylsulfonyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylsulfonyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylsulfonyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzamide derivatives.
Reduction: Formation of N-cyclohexylsulfonyl-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexylsulfonyl-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylsulfonyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular components may induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-bromo-3-methoxybenzamide: Similar structure with a bromine atom instead of a sulfonyl group.
4-methoxy-N-(4-methylbenzyl)benzamide: Similar structure with a methylbenzyl group instead of a cyclohexylsulfonyl group.
Uniqueness
N-cyclohexylsulfonyl-4-methoxybenzamide is unique due to the presence of the cyclohexylsulfonyl group, which imparts distinct chemical and biological properties. This group may enhance the compound’s stability, solubility, and interaction with biological targets compared to other benzamide derivatives .
Properties
Molecular Formula |
C14H19NO4S |
---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
N-cyclohexylsulfonyl-4-methoxybenzamide |
InChI |
InChI=1S/C14H19NO4S/c1-19-12-9-7-11(8-10-12)14(16)15-20(17,18)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16) |
InChI Key |
XOCAASLGSGKTOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
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